molecular formula C13H9ClN2O4 B3118934 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione CAS No. 244057-36-1

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B3118934
CAS No.: 244057-36-1
M. Wt: 292.67 g/mol
InChI Key: YGLODKQDJYXCIJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a chemical compound with the molecular formula C13H9ClN2O4 and a molecular weight of 292.68 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves the reaction of 4-chloro-1,3-dioxoisoindoline with 2,6-dioxopiperidine under specific conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, usually around 100-150°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways[5][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the piperidinyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct therapeutic effects .

Biological Activity

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known by its CAS number 244057-36-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13_{13}H9_{9}ClN2_2O4_4
  • Molecular Weight : 292.67 g/mol
  • Structural Characteristics : The compound features a chloro substituent and a dioxopiperidine moiety, contributing to its unique biological properties.

The biological activity of this compound is largely attributed to its interaction with specific protein targets involved in various cellular pathways. Notably, it has been shown to influence the IKAROS family zinc finger proteins (IKZF2 and IKZF4), which play crucial roles in immune regulation and hematopoiesis.

Key Findings:

  • IKZF2 and IKZF4 Modulation : The compound has been reported to reduce the levels of IKZF2 and IKZF4 proteins, which can ameliorate autoimmune diseases by modulating T-cell function .
  • Inhibition of Tumor Growth : In vitro studies have indicated that it can induce apoptosis in cancer cell lines resistant to traditional therapies, enhancing T-cell and natural killer (NK) cell-mediated immunity .

Therapeutic Applications

The compound has potential applications in treating various conditions due to its immunomodulatory effects:

  • Autoimmune Diseases : By targeting IKZF proteins, it may be beneficial in conditions characterized by excessive immune activation.
  • Cancer Therapy : Its ability to induce apoptosis in resistant tumor cells positions it as a candidate for combination therapies in oncology.

Study 1: Immune Function Modulation

A study highlighted the effects of this compound on T-cell populations in murine models. Mice treated with the compound exhibited a significant reduction in activated CD4 and CD8 T cells, suggesting a potential for managing hyperactive immune responses .

Study 2: Cancer Cell Apoptosis

Another investigation focused on the compound's efficacy against multiple myeloma cells. Results demonstrated that treatment led to increased apoptosis rates compared to control groups, indicating its potential as an adjunct therapy in resistant cases .

Comparative Analysis of Biological Activity

Compound Target Protein Effect Application
This compoundIKZF2/IKZF4Reduces protein levels; induces apoptosisAutoimmune diseases; cancer therapy
PomalidomideCereblonImmunomodulatory; induces apoptosisMultiple myeloma
ThalidomideCereblonImmunomodulatory; anti-inflammatoryMultiple myeloma; leprosy

Properties

IUPAC Name

4-chloro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLODKQDJYXCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2,6-Dioxo(3-piperidyl))-4-chloroisoindoline-1,3-dione was prepared by the procedure of Example 1 from 3-chlorophthalic anhydride (0.40 g, 2.2 mmol), 3-aminopiperidine-2,6-dione hydrogen chloride (0.36 g, 2.2 mmol) and sodium acetate (0.19 g, 2.4 mmol) in acetic acid (10 mL). The product was a white solid (0.44 g, 69% yield); mp, 290.0-291.5° C.; 1H NMR (DMSO-d6) δ 2.05-2.11 (m, 1H, CHH), 2.49-2.64 (m, 2H, CH2), 2.64-2.92 (m, 1H, CHH), 5.17 (dd, J=5.2, 12.7 Hz, 1H, NCH), 7.86-7.94 (m, 3H, Ar), 11.17 (br s, 1H, NH); 13C NMR (DMSO-d6) δ 21.83, 30.91, 49.12, 122.41, 126.94, 129.84, 133.52, 136.11, 136.39, 164.77, 165.76, 169.73, 172.77; Anal Calcd for C13H9N2O4Cl: C, 53.35; H, 3.10; N, 9.57; Cl, 12.11. Found: C, 53.37; H, 2.94; N, 9.30, Cl, 11.97.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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